Biopterin-d3 (CAS: 1217838-71-5) is a stable isotope-labeled pteridine derivative engineered specifically as an internal standard for the high-precision quantification of endogenous biopterin. As a deuterated analog of a critical cofactor intermediate involved in aromatic amino acid hydroxylation and nitric oxide synthesis, Biopterin-d3 possesses a molecular weight of 240.23 g/mol and incorporates three deuterium atoms on its propyl side chain. In procurement and assay development, it is prioritized for liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. Its primary value lies in its ability to perfectly mimic the physicochemical properties of natural biopterin while providing a distinct mass shift, enabling laboratories to correct for matrix effects, extraction losses, and ionization variability in complex biological matrices such as serum, urine, and dried blood spots [1].
Substituting Biopterin-d3 with unlabeled biopterin or relying on external calibration curves fundamentally compromises assay integrity in biological matrices. Unlabeled biopterin cannot serve as an internal standard because endogenous biopterin is ubiquitous in physiological samples, making it impossible to distinguish the spiked standard from the biological baseline [1]. Furthermore, attempting to use external calibration without an isotopically matched internal standard fails due to severe matrix effects during electrospray ionization. Complex matrices like dried blood spots or plasma cause unpredictable ion suppression or enhancement. Because structural analogs (such as deuterated neopterin) do not co-elute exactly with biopterin, they experience different ionization environments. Only Biopterin-d3 perfectly co-elutes with the target analyte, ensuring that any matrix-induced signal variance is mathematically canceled out to maintain regulatory-compliant precision [2].
In electrospray ionization tandem mass spectrometry, Biopterin-d3 provides a critical +3 Da mass shift compared to endogenous biopterin. The deuterated standard exhibits a precursor-to-product ion transition of m/z 241.2 to 223.1, whereas unlabeled biopterin transitions at m/z 238.1 to 192.1 [1]. This distinct mass difference ensures that the internal standard can be monitored in a separate multiple reaction monitoring channel without any cross-talk or isobaric interference from the high-concentration endogenous analyte.
| Evidence Dimension | MRM Precursor Ion Mass (m/z) |
| Target Compound Data | m/z 241.2 (Biopterin-d3) |
| Comparator Or Baseline | m/z 238.1 (Unlabeled Biopterin) |
| Quantified Difference | +3.1 Da mass shift |
| Conditions | Positive electrospray ionization (ESI+) LC-MS/MS |
Allows unambiguous quantification of endogenous biopterin by preventing signal overlap between the biological analyte and the spiked internal standard.
When quantifying pterins in complex biological matrices like dried blood spots and serum, matrix effects severely impact ionization efficiency. Utilizing Biopterin-d3 as an internal standard corrects for these effects, yielding quantitative accuracy ranges of 91.4% to 104.8% in dried blood spots and 92.9% to 102.2% in serum, with a relative standard deviation of less than 9% [1]. In contrast, assays relying on external calibration or non-isotopic standards typically suffer from high variance due to uncorrected ion suppression from co-eluting matrix components [2].
| Evidence Dimension | Assay Accuracy and Precision (RSD) |
| Target Compound Data | 91.4%–104.8% accuracy, RSD ≤9% (with Biopterin-d3 IS) |
| Comparator Or Baseline | High variance, RSD >15% (External calibration without matched IS) |
| Quantified Difference | Reduction of analytical variance by >40% and restoration of near-100% accuracy |
| Conditions | LC-MS/MS quantification of biopterin in human Dried Blood Spots (DBS) |
Ensures that clinical assays meet the strict precision and accuracy thresholds required for diagnosing metabolic disorders like hyperphenylalaninemia.
During sample preparation, pteridines are susceptible to oxidation and extraction losses. Biopterin-d3 shares the exact physicochemical properties of unlabeled biopterin, ensuring identical behavior during solid-phase extraction or protein precipitation. On reversed-phase C18 chromatographic columns, Biopterin-d3 co-elutes perfectly with endogenous biopterin, whereas structural analogs elute at different retention times . This exact co-elution guarantees that the standard and analyte are subject to the exact same matrix suppression zones in the mass spectrometer source, allowing the ratio of their signals to remain absolute regardless of absolute recovery losses.
| Evidence Dimension | Chromatographic Retention Time and Ionization Environment |
| Target Compound Data | Exact co-elution with endogenous biopterin (Biopterin-d3) |
| Comparator Or Baseline | Retention time offset (Structural analog IS, e.g., Neopterin-d3) |
| Quantified Difference | Zero retention time drift relative to target analyte |
| Conditions | Reversed-phase C18 LC gradient elution |
Prevents quantification errors caused by retention-time-specific ion suppression, which occurs when an internal standard elutes even seconds apart from the target.
Biopterin-d3 is essential for multiplexed LC-MS/MS panels analyzing dried blood spots. It enables the precise quantification of biopterin-to-neopterin ratios, which is clinically required to differentiate classical phenylketonuria from BH4-sensitive variants caused by pterin synthesis defects [1].
Because biopterin is a critical cofactor for dopamine and serotonin synthesis, Biopterin-d3 is procured to standardize the measurement of pterin profiles in cerebrospinal fluid and plasma, allowing researchers to accurately diagnose rare genetic defects in the BH4 salvage pathway [2].
In drug development for synthetic BH4 analogs, Biopterin-d3 is utilized as a reliable internal standard to track the metabolic conversion and clearance of administered pteridines in preclinical models without interference from baseline endogenous production .